1-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3-(2-phenylethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-PHENETHYLTHIOUREA is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a 2,4-dichlorobenzyl group and a phenethylthiourea moiety, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-PHENETHYLTHIOUREA typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 2,4-dichlorobenzyl chloride with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. This intermediate is then reacted with phenethyl isothiocyanate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-PHENETHYLTHIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-PHENETHYLTHIOUREA has been studied for various applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and cancer.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-PHENETHYLTHIOUREA involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties and used in throat lozenges.
2,4-Dichlorobenzaldehyde: Used in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals.
2,4-Dichlorobenzonitrile: Utilized in the synthesis of herbicides and other agrochemicals.
Uniqueness
N-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-PHENETHYLTHIOUREA is unique due to its combination of a pyrazole ring and a thiourea moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H18Cl2N4S |
---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
1-[1-[(2,4-dichlorophenyl)methyl]pyrazol-4-yl]-3-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C19H18Cl2N4S/c20-16-7-6-15(18(21)10-16)12-25-13-17(11-23-25)24-19(26)22-9-8-14-4-2-1-3-5-14/h1-7,10-11,13H,8-9,12H2,(H2,22,24,26) |
InChI Key |
YGJCVWMWSLMCGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NC2=CN(N=C2)CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.